molecular formula C17H18ClN7O2 B15103600 N-(3-chloro-4-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B15103600
M. Wt: 387.8 g/mol
InChI Key: NSTVDOUKQOWQIY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide backbone substituted with a tetrazolo[1,5-b]pyridazin-6-yl group and a 3-chloro-4-methoxyphenyl moiety. The compound’s design integrates a tetrazole ring fused to a pyridazine system, which is known for enhancing metabolic stability and electronic properties in medicinal chemistry contexts.

Properties

Molecular Formula

C17H18ClN7O2

Molecular Weight

387.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H18ClN7O2/c1-27-14-3-2-12(10-13(14)18)19-17(26)11-6-8-24(9-7-11)16-5-4-15-20-22-23-25(15)21-16/h2-5,10-11H,6-9H2,1H3,(H,19,26)

InChI Key

NSTVDOUKQOWQIY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=N4)C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxyaniline, tetrazolo[1,5-b]pyridazine, and piperidine-4-carboxylic acid. The synthesis may involve steps such as:

    Nitration and Reduction: Nitration of 3-chloro-4-methoxyaniline followed by reduction to obtain the corresponding amine.

    Cyclization: Formation of the tetrazolo[1,5-b]pyridazine ring through cyclization reactions.

    Amidation: Coupling of the piperidine-4-carboxylic acid with the intermediate to form the final carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Chemical Reactions: It may act as a catalyst or intermediate in various chemical transformations.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Group

The target compound’s 3-chloro-4-methoxyphenyl group distinguishes it from analogs with alternative aromatic substitutions:

  • N-(2-Chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)-4-piperidinecarboxamide (C₁₇H₁₈ClN₇O): Features a 2-chlorobenzyl group instead of 3-chloro-4-methoxyphenyl.
  • N-(3-chloro-4-methoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide : Replaces the tetrazole ring with a triazole system. The triazolo[4,3-b]pyridazine moiety introduces a nitrogen-rich heterocycle, which could modify electron distribution and hydrogen-bonding capacity compared to the tetrazole analog .

Table 1: Substituent and Molecular Weight Comparisons

Compound Name Aromatic Substituent Heterocycle Molecular Formula Average Mass
Target Compound 3-chloro-4-methoxyphenyl Tetrazolo[1,5-b]pyridazin-6-yl Not Provided ~371–375*
N-(2-Chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)-4-piperidinecarboxamide 2-chlorobenzyl Tetrazolo[1,5-b]pyridazin-6-yl C₁₇H₁₈ClN₇O 371.829
E-4d (from ) 3,5-dimethyl-1H-pyrazol-4-yl Tetrazolo[1,5-b]pyridazin-6-yl Not Provided -

*Estimated based on structural similarity to .

Heterocyclic Ring Modifications

The tetrazolo[1,5-b]pyridazine system in the target compound contrasts with triazolo or pyrazolo derivatives:

  • Pyrazolo-containing analogs (e.g., E-4c in ): Pyrazole rings introduce a five-membered di-aza system, which may confer distinct conformational rigidity compared to fused tetrazolo-pyridazine systems .

Table 2: Thermal Properties of Selected Analogs

Compound Name Heterocycle Melting Point (°C)
E-4d Tetrazolo[1,5-b]pyridazin-6-yl 246–248
E-4c Triazolo[4,3-b]pyridazin-6-yl 285–288

Implications of Structural Differences

  • Solubility and Bioavailability : The 3-chloro-4-methoxyphenyl group in the target compound likely improves lipophilicity compared to 2-chlorobenzyl analogs, which could enhance membrane permeability but reduce aqueous solubility .
  • Electronic Effects : The electron-deficient tetrazole ring may strengthen π-π interactions with biological targets compared to triazole or pyrazole systems .

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